methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 4-position, two methyl groups at the 2- and 5-positions, and a carboxylate ester group at the 3-position. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired brominated product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyrrole derivatives.
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and ester group can influence its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate
- Methyl 5-bromo-1H-pyrrole-3-carboxylate
- 1-(5-Bromo-1H-pyrrol-2-yl)ethanone
Uniqueness
Methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups at the 2- and 5-positions, along with the bromine atom at the 4-position, makes it a valuable intermediate in organic synthesis and research.
Properties
IUPAC Name |
methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-4-6(8(11)12-3)7(9)5(2)10-4/h10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBDYFSMZPRVLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384005 | |
Record name | methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120935-94-6 | |
Record name | methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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